5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 63905-67-9

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1737179
CAS Number: 63905-67-9
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline class of organic compounds. It is a structural analog of naturally occurring isoquinoline alkaloids, which exhibit diverse biological activities. [] This compound has been explored in various scientific research areas, including its potential as an analgesic, anti-inflammatory agent, and its role in multidrug resistance reversal. [, ]

Synthesis Analysis
  • From 2-nitro-3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone: This method involves a multistep synthesis starting with 2-nitro-3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone as the starting material, leading to the formation of 2-amino-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene hydrochloride. []
  • From 3,4-dimethoxyphenethylamine: This approach utilizes 3,4-dimethoxyphenethylamine as a precursor and involves acylation, Bischler-Napieralski reaction, reduction, and salt formation with hydrochloric acid to yield 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. []
  • Resolution of racemic base: This method focuses on the stereospecific multistep synthesis and resolution of racemic 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, followed by conversion into its hydrochloride salt forms for absolute configuration determination using X-ray diffraction analysis. []
Molecular Structure Analysis
  • Crystal structure: The crystal structure of the (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been determined. It crystallizes in the P1 space group with specific lattice parameters. The asymmetric unit contains two independent molecules (A and B) exhibiting conformational differences. []
  • Methoxy group orientation: In the solid state, the methoxy groups are found to be coplanar with the benzene ring. [, ]
  • Phenyl substituent orientation: The chirally oriented phenyl substituent is nearly perpendicularly tilted out of conjugation with the isoquinoline system. []
Chemical Reactions Analysis
  • N-substitution reactions: These reactions allow for the introduction of various substituents at the nitrogen atom, leading to structurally diverse derivatives. []
  • Demethylation: This reaction can be used to remove the methyl groups from the methoxy substituents, yielding dihydroxy derivatives. []
  • Desulfurization: This reaction is employed to remove sulfur atoms from benzothieno[2,3-g]quinoline derivatives, leading to the formation of corresponding phenyl-substituted derivatives. []
Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives is complex and depends on the specific biological activity being investigated. For instance, some derivatives exhibit calcium antagonist activity. [] Others act as P-glycoprotein (P-gp) inhibitors, potentially reversing multidrug resistance in cancer cells. [] Further research is needed to fully elucidate the mechanism(s) of action responsible for the observed biological effects.

Applications
  • Analgesic and anti-inflammatory activity: Studies have shown that some derivatives possess significant analgesic and anti-inflammatory properties in various animal models. [, ]
  • Multidrug resistance reversal: Certain derivatives have demonstrated P-gp inhibitory activity, suggesting potential as agents to overcome multidrug resistance in cancer cells. []
  • Sigma-2 (σ2) receptor ligands: Several derivatives have been designed and synthesized as potential σ2 receptor ligands for tumor imaging. [, ]

2-Amino-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene hydrochloride

  • Compound Description: This compound shares a similar structure with 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, with the key difference being the replacement of the isoquinoline ring with a tetralin ring system. It is a crucial intermediate in the Neber rearrangement synthesis of pharmacologically active compounds [].
  • Relevance: Both compounds belong to the tetrahydroisoquinoline and tetrahydronaphthalene class, which are important pharmacophores found in various bioactive molecules. They share a core structure with a dimethoxy-substituted aromatic ring fused to a saturated six-membered ring, differing only in the presence of a nitrogen atom in the fused ring of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride [].

1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Relevance: This compound represents a direct structural modification of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, highlighting the possibility of exploring different substituents at the 1-position to modulate biological activity [].

1-Chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Relevance: Similar to the aminomethyl derivative, this compound demonstrates the potential for introducing halogens at the 1-position of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, potentially influencing its reactivity and pharmacological properties [].

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound, denoted as code No. 86040, is a novel calcium antagonist. It features a naphthylmethyl group and a methyl group at the 1- and 2-position of the tetrahydroisoquinoline ring, respectively. It exists as (+) and (-) enantiomers [].
  • Relevance: This compound represents a significant structural modification of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrating how incorporating bulky aromatic groups and alkyl substituents can lead to entirely different pharmacological activities like calcium antagonism [].

(4RS)‐6,7‐dimethoxy‐4‐phenyl‐1,2,3,4‐tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound incorporates a phenyl group at the 4-position of the tetrahydroisoquinoline ring. Its crystal structure reveals conformational differences between its two independent molecules in the asymmetric unit [].
  • Relevance: The introduction of a phenyl group at the 4-position in this compound provides insight into the structural impact of substituents on the tetrahydroisoquinoline ring system of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This alteration can influence its conformation and potentially impact its interactions with biological targets [].

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound introduces a chlorine atom at the 2-position of the tetrahydroisoquinoline ring system [].
  • Relevance: The presence of a chlorine atom in this compound compared to 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride highlights its potential use as a versatile intermediate in synthetic transformations. It allows for further functionalization at the 2-position, potentially leading to derivatives with modified pharmacological profiles [].
  • Compound Description: This series explores variations in alkyl chain length at the 2-position and different alkoxy substitutions on the aromatic ring of the tetrahydroisoquinoline scaffold. These modifications resulted in diverse pharmacological effects, including influences on toxicity, circulatory system, and smooth muscle activity [].
  • Relevance: This series provides a comprehensive structure-activity relationship study around the tetrahydroisoquinoline core of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. It shows how modifications to the alkyl chain and alkoxy substitutions can drastically alter the compound's overall pharmacological profile [].

1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isochinoline-hydrochloride (S-23)

  • Compound Description: This compound, also containing a phenyl group at the 1-position of the tetrahydroisoquinoline ring, was investigated for its spasmogenic activity [].
  • Relevance: Similar to the compound with a phenyl group at the 4-position, this compound further emphasizes the importance of the phenyl substituent's position on the biological activity of the 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride scaffold. Studying its spasmogenic activity provides insights into potential interactions with muscle tissues and related pathways [].

1-(3-benzo[b]thienylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound features a benzo[b]thienylmethyl group at the 1-position of the tetrahydroisoquinoline ring. It serves as a precursor for synthesizing complex polycyclic compounds, particularly hexahydro-4H-benzo[d,e]benzothieno-[2,3-g]quinolines and hexahydro-1H-benzo[d,e] quinolines, through demethylation and desulfurization reactions [].
  • Relevance: This compound illustrates the synthetic utility of the tetrahydroisoquinoline core of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a building block for accessing structurally diverse and complex molecules with potential biological relevance [].
  • Compound Description: This series involves the study of dihydroisoquinolinium salts, exploring variations in alkyl chain length at the 2-position and different alkoxy substitutions, similar to the previous series of tetrahydroisoquinolines [].
  • Relevance: Comparing this series with the 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides highlights the impact of saturation in the heterocyclic ring on pharmacological activity. Studying both series provides a broader understanding of how subtle structural changes within the isoquinoline core can significantly influence a compound's biological profile [].

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series explores variations of aryl substituents at the 1-position while maintaining the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring. These compounds were synthesized using the Pictet-Spengler reaction and were investigated for their local anesthetic activity, acute toxicity, and structure-toxicity relationships [].
  • Relevance: This series offers valuable insights into how different aryl groups at the 1-position of the 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride core can influence its pharmacological properties, particularly local anesthetic activity and toxicity profiles [].

N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (compound 29)

  • Compound Description: This compound, with an unspecified acyl group at the nitrogen atom, acts as a selective antagonist for the orexin 2 (OX2) receptor. It was used in a study investigating the antinociceptive mechanism of orexin A in the rat ventrolateral periaqueductal gray [].
  • Relevance: Although the specific acyl group is not mentioned, this compound highlights the importance of N-substitution in 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride for modulating its activity and targeting specific receptors like OX2, which are involved in pain perception and modulation [].

9-(Triazo-ethylamino)-1,2,3,4-tetrahydro-acridine derivatives (4a~4c)

  • Compound Description: This series of compounds features a triazole ring linked to the tetrahydroacridine moiety via an ethylamino bridge. They are synthesized as intermediates in the development of novel acetylcholinesterase inhibitors by click chemistry methods [].
  • Relevance: While structurally distinct from 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, this series showcases an alternative approach to designing acetylcholinesterase inhibitors by incorporating a tetrahydroacridine scaffold instead of the tetrahydroisoquinoline. This difference highlights the exploration of diverse heterocyclic systems for developing new drugs targeting similar biological targets [].

2-(Hept-6-ynyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound features a heptynyl chain attached to the nitrogen atom of the tetrahydroisoquinoline ring. This compound is synthesized as a precursor for developing novel acetylcholinesterase inhibitors through click chemistry [].
  • Relevance: This compound highlights the possibility of modifying the nitrogen atom in 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride with various alkyl chains containing terminal alkynes. This modification provides a handle for further derivatization using click chemistry, offering a strategy for designing and synthesizing novel molecules with potentially enhanced pharmacological properties [].

1-Aryl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines

  • Compound Description: This series introduces two methyl groups at the 3-position of the tetrahydroisoquinoline ring, leading to dihydroisoquinoline derivatives. These compounds were synthesized through a three-component condensation reaction involving veratrole, isobutylene oxide, and aromatic nitriles. They were subsequently reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines and evaluated for their anticoagulant activity [].
  • Relevance: This series demonstrates the significance of introducing alkyl groups on the tetrahydroisoquinoline ring of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its impact on biological activity. These modifications led to the discovery of new anticoagulant compounds, indicating potential therapeutic applications for this class of molecules [].

Properties

CAS Number

63905-67-9

Product Name

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H

InChI Key

QPBAENLXKAWWOO-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CNCC2)C=C1)OC.Cl

Canonical SMILES

COC1=C(C2=C(CNCC2)C=C1)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.